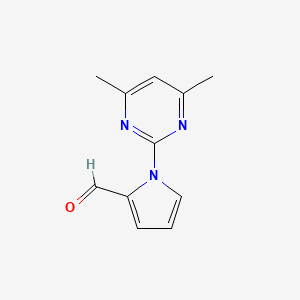
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, also known as DMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPP is a pyrrole derivative that has been shown to have a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Applications De Recherche Scientifique
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities that make it a promising candidate for drug discovery and development. This compound has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens, including drug-resistant strains. It has also been shown to have anticancer activity, with the ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in the target cells. This compound has been shown to inhibit the activity of bacterial and fungal enzymes, including DNA gyrase and topoisomerase IV, which are essential for cell division and replication. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and replication of bacterial and fungal pathogens, and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been shown to have a range of biological activities that make it a promising candidate for drug discovery and development. However, this compound also has some limitations for lab experiments. It is a reactive compound that can be difficult to handle, and its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde. One area of interest is the development of this compound-based drugs for the treatment of bacterial and fungal infections, as well as cancer. Another area of interest is the study of this compound's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential applications of this compound in other areas of biology, such as neuroscience and immunology.
Conclusion
In conclusion, this compound, or this compound, is a promising compound for scientific research. Its antimicrobial, antifungal, and anticancer properties make it a promising candidate for drug discovery and development. While its mechanism of action is not fully understood, research on this compound has the potential to lead to the development of new therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 2,4-dimethylpyrrole with 2-bromo-4,6-dimethylpyrimidine in the presence of a base such as potassium tert-butoxide. The resulting product is then oxidized with sodium periodate to yield this compound. This method has been shown to be an efficient and reliable way to produce this compound in high yield and purity.
Propriétés
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-6-9(2)13-11(12-8)14-5-3-4-10(14)7-15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKCXMAAXVCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)










![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)
![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)